molecular formula C16H15BrN2O B13736975 7-(4'-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide

7-(4'-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide

Cat. No.: B13736975
M. Wt: 331.21 g/mol
InChI Key: AYKJFWIGTTWJPU-UHFFFAOYSA-N
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Description

7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry, medicinal chemistry, and materials science. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide typically involves the reaction of 4’-methylphenacyl bromide with 1H-pyrrolo(2,3-b)pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for pyridinium salts often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(1H-pyrrolo[2,3-b]pyridin-7-ium-7-yl)ethanone;bromide

InChI

InChI=1S/C16H14N2O.BrH/c1-12-4-6-13(7-5-12)15(19)11-18-10-2-3-14-8-9-17-16(14)18;/h2-10H,11H2,1H3;1H

InChI Key

AYKJFWIGTTWJPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2NC=C3.[Br-]

Origin of Product

United States

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